3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound belonging to the thieno[2,3-b]quinoline family This compound is characterized by its unique structure, which includes an amino group, a dimethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding high-purity products without the need for column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multicomponent reactions (MCR) are often employed to achieve high yields and purity. The use of L-proline as a catalyst is particularly advantageous due to its non-toxic nature and ability to promote a broad variety of transformations .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PHENOXY-PHENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONYL
Uniqueness
3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the thieno[2,3-b]quinoline core and the combination of functional groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H25N3O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-N-(4-propan-2-ylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C23H25N3O2S/c1-12(2)13-5-7-14(8-6-13)25-21(28)20-19(24)16-9-15-17(26-22(16)29-20)10-23(3,4)11-18(15)27/h5-9,12H,10-11,24H2,1-4H3,(H,25,28) |
InChI Key |
GWVRYUVEAMQZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N |
Origin of Product |
United States |
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